Product packaging for Z-VDVAD-AFC (trifluoroacetate salt)(Cat. No.:)

Z-VDVAD-AFC (trifluoroacetate salt)

Cat. No.: B10799393
M. Wt: 976.8 g/mol
InChI Key: WTNJPNLOFRZUSI-IIWYFVKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-VDVAD-AFC (trifluoroacetate salt) is a useful research compound. Its molecular formula is C41H46F6N6O15 and its molecular weight is 976.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Z-VDVAD-AFC (trifluoroacetate salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-VDVAD-AFC (trifluoroacetate salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H46F6N6O15 B10799393 Z-VDVAD-AFC (trifluoroacetate salt)

Properties

Molecular Formula

C41H46F6N6O15

Molecular Weight

976.8 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C39H45F3N6O13.C2HF3O2/c1-18(2)31(47-35(56)26(16-29(51)52)46-37(58)32(19(3)4)48-38(59)60-17-21-9-7-6-8-10-21)36(57)43-20(5)33(54)45-25(15-28(49)50)34(55)44-22-11-12-23-24(39(40,41)42)14-30(53)61-27(23)13-22;3-2(4,5)1(6)7/h6-14,18-20,25-26,31-32H,15-17H2,1-5H3,(H,43,57)(H,44,55)(H,45,54)(H,46,58)(H,47,56)(H,48,59)(H,49,50)(H,51,52);(H,6,7)/t20-,25-,26-,31-,32-;/m0./s1

InChI Key

WTNJPNLOFRZUSI-IIWYFVKYSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O

Origin of Product

United States

Significance As a Fluorogenic Protease Substrate

Z-VDVAD-AFC is a synthetic peptide-based compound specifically designed as a fluorogenic substrate for certain proteases. Its utility lies in its ability to generate a fluorescent signal upon enzymatic cleavage, providing a real-time and quantifiable measure of protease activity. The core structure of Z-VDVAD-AFC consists of a five-amino-acid peptide sequence, Val-Asp-Val-Ala-Asp (VDVAD), which is recognized and cleaved by specific caspases. This peptide is chemically linked to a fluorophore, 7-amino-4-trifluoromethylcoumarin (AFC).

In its intact form, the Z-VDVAD-AFC molecule is not fluorescent. However, when a target protease cleaves the peptide backbone after the final aspartate residue, it liberates the AFC molecule. The free AFC then exhibits strong fluorescence when excited by ultraviolet light, typically around 400 nm, with an emission maximum at approximately 505 nm. thermofisher.comvarranger.com This "turn-on" fluorescent signal is directly proportional to the rate of substrate cleavage, and therefore, to the activity of the enzyme being studied.

The design of an effective fluorogenic substrate like Z-VDVAD-AFC hinges on several key properties:

Specificity: The peptide sequence should be preferentially recognized and cleaved by the target protease to minimize off-target signals.

Sensitivity: The substrate should be efficiently cleaved, and the released fluorophore should have a high quantum yield to allow for the detection of low levels of enzyme activity.

Solubility and Stability: The compound must be soluble in aqueous buffers used for biochemical assays and stable under experimental conditions to ensure reliable and reproducible results.

Overview of Its Application in Caspase Activity Profiling

The primary application of Z-VDVAD-AFC is in the profiling of caspase activity, a family of cysteine-aspartic proteases that play a central role in the execution of apoptosis. While initially thought to be highly specific for caspase-2, research has shown that Z-VDVAD-AFC can also be cleaved by other caspases, most notably caspase-3. nih.gov This cross-reactivity is a critical consideration in the interpretation of experimental data.

The VDVAD peptide sequence was identified as a preferred cleavage motif for caspase-2. nih.gov However, subsequent kinetic studies have revealed that caspase-3 can also process this substrate with considerable efficiency. This overlap in specificity has led to the development of other, more selective substrates to differentiate between the activities of these two caspases. For example, Ac-DEVD-AFC, based on the cleavage site in the PARP protein, is widely used as a preferential substrate for caspase-3. medchemexpress.comresearchgate.net

Despite the noted cross-reactivity, Z-VDVAD-AFC remains a valuable tool in apoptosis research. It is often used in conjunction with other caspase substrates and inhibitors to build a more comprehensive profile of caspase activation in a given biological system. For instance, comparing the cleavage rates of Z-VDVAD-AFC and a more caspase-3-specific substrate can provide insights into the relative contributions of caspase-2 and caspase-3 to the apoptotic process.

Kinetic Parameters of Fluorogenic Caspase Substrates
SubstrateTarget Caspasekcat/KM (M⁻¹s⁻¹)Reference
Ac-VDVAD-AFCCaspase-21,400 nih.gov
Ac-VDVAD-AFCCaspase-38,300 nih.gov
Ac-DEVD-AFCCaspase-3350,000 nih.gov
Ac-VDTTD-AFCCaspase-25,600 nih.gov
Ac-VDTTD-AFCCaspase-314,000 nih.gov

Historical Context of Fluorometric Substrates in Apoptosis Research

Hydrolytic Cleavage by Target Caspases

Z-VDVAD-AFC is specifically designed to be recognized and cleaved by caspase-2, a member of the caspase family of cysteine proteases that play roles in apoptosis (programmed cell death) and other cellular processes. glpbio.combertin-bioreagent.comnih.govfrontiersin.org Caspases have a high degree of substrate specificity, meaning they recognize and cut specific amino acid sequences. The pentapeptide sequence Val-Asp-Val-Ala-Asp (VDVAD) has been identified as an optimal recognition sequence for caspase-2. nih.govfrontiersin.org

The enzymatic reaction involves the hydrolytic cleavage of the peptide bond between the final aspartic acid (Asp) residue of the VDVAD sequence and the AFC molecule. glpbio.commedchemexpress.com This cleavage is a catalytic process, meaning a single active caspase-2 enzyme can cleave multiple Z-VDVAD-AFC molecules, amplifying the signal. While VDVAD is considered a preferred substrate for caspase-2, it is important to note that other caspases, such as caspase-3, may also cleave this sequence, albeit with different efficiencies. frontiersin.orgnih.govsemanticscholar.org Therefore, while Z-VDVAD-AFC is a valuable tool for measuring caspase-2 activity, the potential for cross-reactivity with other caspases should be considered when interpreting results. nih.govsemanticscholar.org

Release of the 7-amino-4-trifluoromethylcoumarin (AFC) Fluorophore

Prior to cleavage, the AFC molecule is attached to the peptide and is non-fluorescent. This is because the peptide quenches its fluorescent properties. Upon hydrolytic cleavage by an active caspase, the AFC molecule is liberated from the peptide. glpbio.combertin-bioreagent.com This release removes the quenching effect, allowing the free AFC to exhibit its inherent fluorescence. aatbio.com The amount of AFC released is directly proportional to the activity of the caspase enzyme in the sample. cellsignal.com

Principles of Fluorescence Generation and Detection in Caspase Assays

The released 7-amino-4-trifluoromethylcoumarin (AFC) is a fluorescent molecule, also known as a fluorophore. glpbio.commedchemexpress.comaatbio.com This means it can absorb light at a specific wavelength (excitation wavelength) and then emit light at a longer wavelength (emission wavelength). For AFC, the excitation maximum is approximately 400 nm and the emission maximum is around 505 nm. glpbio.combertin-bioreagent.com

In a typical caspase assay, the Z-VDVAD-AFC substrate is added to a sample containing the caspase enzyme, such as a cell lysate. cellsignal.comjove.com As the caspase cleaves the substrate, the concentration of free AFC increases over time. This increase in fluorescence can be monitored using a fluorometer or a fluorescence plate reader. nih.govcephamls.com The rate of increase in fluorescence is a direct measure of the caspase activity in the sample. eurogentec.com This method provides a continuous and quantitative way to measure enzyme kinetics. jove.comnih.gov

The sensitivity of the assay allows for the detection of low levels of caspase activity. nih.gov To ensure accurate quantification, a standard curve is often generated using known concentrations of free AFC. eurogentec.comsigmaaldrich.com This allows the measured fluorescence units to be converted into the amount of product formed, providing a quantitative measure of enzyme activity. sigmaaldrich.com

Interactive Data Table: Properties of Z-VDVAD-AFC and Related Compounds

Compound NameRoleExcitation Wavelength (nm)Emission Wavelength (nm)Target Enzyme
Z-VDVAD-AFC (trifluoroacetate salt)Fluorogenic Substrate~400~505Caspase-2
7-amino-4-trifluoromethylcoumarin (AFC)Fluorophore~400~505N/A
Z-DEVD-AFCFluorogenic Substrate~400~505Caspase-3
Ac-DEVD-AMCFluorogenic Substrate~380420-460Caspase-3
Z-VAD-FMKPan-Caspase InhibitorN/AN/AMultiple Caspases

Primary Specificity for Caspase-2 Activity Detection

Z-VDVAD-AFC is widely recognized as a substrate for caspase-2. sigmaaldrich.comrndsystems.com The VDVAD sequence is preferentially recognized and cleaved by caspase-2. rndsystems.com This specificity has led to its use in biochemical assays to determine the enzymatic activity of caspase-2. nih.gov Upon cleavage of the substrate by the enzyme, the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC) is released, which can be detected and quantified to measure caspase activity. nih.govcephamls.com

However, it is crucial to note that while VDVAD-based reagents are marketed as "caspase-2-specific," they are also efficiently cleaved by other caspases, particularly the executioner caspases. nih.govfrontiersin.org This lack of absolute specificity can complicate the interpretation of data, especially in complex biological systems where multiple caspases may be active. nih.govfrontiersin.orgmdpi.com

Structural Basis of Caspase-2 Recognition for the VDVAD Sequence

The preference of caspase-2 for the VDVAD sequence is rooted in the unique structural features of its active site.

A distinguishing feature of caspase-2 is its preference for a five-amino-acid motif for efficient substrate recognition and cleavage, in contrast to other caspases that typically require a tetrapeptide sequence. nih.govnih.gov Studies have demonstrated that the catalytic efficiency of caspase-2 towards pentapeptide substrates is significantly higher—by a factor of 10 to 40—than with tetrapeptide substrates. nih.gov The VDVAD sequence has been identified as the optimal sequence for caspase-2 recognition. nih.gov

This unique requirement for an occupied S5 binding subsite contributes to its substrate-selectivity preference over other caspases. nih.gov The presence of a residue at the P5 position (the fifth amino acid from the cleavage site) is critical for efficient hydrolysis by caspase-2. nih.gov

The recognition of the P5 residue of the substrate is mediated by specific amino acid residues within the active site of caspase-2. nih.gov Through X-ray crystallography, enzymatic measurements, and mutational analysis, Thr-380 and Tyr-420 have been identified as key residues involved in P5 recognition. nih.gov These residues form a binding pocket that accommodates the P5 side chain of the substrate, contributing to the stability of the enzyme-substrate complex and facilitating efficient catalysis. The interaction between the P5 residue of the VDVAD sequence and these specific residues in the caspase-2 active site is a critical determinant of its substrate specificity.

Analysis of Cross-Reactivity with Other Caspases

Despite its primary association with caspase-2, Z-VDVAD-AFC exhibits significant cross-reactivity with other caspases, a factor that must be carefully considered in experimental design and data interpretation.

Early studies using peptide libraries revealed that the cleavage specificity of caspase-2 for the VDVAD peptide is similar to that of executioner caspases, such as caspase-3 and caspase-7. frontiersin.orgnih.gov In fact, it has been reported that caspase-3 can cleave VDVAD-containing peptides with kinetics similar to caspase-2. nih.gov More recent degradomics studies have further highlighted this overlap, showing that caspase-2, caspase-3, and caspase-7 have nearly identical preferences for the DEVD substrate cleavage motif, which shares similarities with the VDVAD sequence. frontiersin.orgnih.gov This cross-reactivity means that in systems where both initiator and executioner caspases are active, the signal from Z-VDVAD-AFC cleavage may not be solely attributable to caspase-2 activity. mdpi.com

Given the cross-reactivity of Z-VDVAD-AFC, several methodological approaches can be employed to better distinguish caspase-2 activity from that of other caspases. One common strategy is the parallel use of multiple fluorogenic substrates. For instance, using the traditional caspase-3 substrate Ac-DEVD-AFC alongside Ac-VDVAD-AFC can help to differentiate the relative contributions of caspase-2 and caspase-3 to the observed proteolytic activity. nih.gov

Furthermore, the development of more selective substrates, such as Ac-VDTTD-AFC, which is cleaved more efficiently by caspase-2 and less so by caspase-3 compared to Ac-VDVAD-AFC, offers an improved tool for monitoring caspase-2 activity. nih.gov Additionally, the use of specific caspase inhibitors in conjunction with substrate assays can help to dissect the activity of individual caspases. For example, pre-incubating a sample with a specific caspase-3 inhibitor before adding Z-VDVAD-AFC can help to isolate the signal generated by caspase-2.

Interactive Data Table: Caspase Substrate Specificity

SubstratePrimary Target CaspaseNotes on Cross-Reactivity
Z-VDVAD-AFC Caspase-2Significant cleavage by Caspase-3 and Caspase-7. nih.govfrontiersin.orgmdpi.com
Ac-DEVD-AFC Caspase-3Also cleaved by Caspase-7 and to a lesser extent by other caspases.
Ac-VDTTD-AFC Caspase-2Shows improved selectivity for Caspase-2 over Caspase-3 compared to Ac-VDVAD-AFC. nih.gov

Comparative Substrate Specificity with Related Fluorogenic Peptides

To fully appreciate the enzymatic profile of Z-VDVAD-AFC, it is essential to compare its cleavage with that of other well-characterized fluorogenic caspase substrates. This comparison helps to delineate its relative selectivity and potential for cross-reactivity with other caspases, most notably the executioner caspase, caspase-3.

The peptide sequence Asp-Glu-Val-Asp (DEVD) is the canonical recognition motif for caspase-3. Consequently, fluorogenic substrates such as Z-DEVD-AFC and Ac-DEVD-AFC are predominantly used to measure caspase-3 activity. Research has shown that while caspase-3 readily cleaves DEVD-based substrates, its activity towards VDVAD-based substrates is significantly lower.

This distinction is critical in experimental settings where multiple caspases may be active. Studies have demonstrated that the catalytic efficiency (kcat/KM) of caspase-3 for Ac-DEVD-AFC is substantially higher than for Ac-VDVAD-AFC, indicating a strong preference for the DEVD sequence. This inherent selectivity allows researchers to differentiate between caspase-2 and caspase-3 activity by using these substrates in parallel. The lower efficiency of caspase-3 in cleaving VDVAD-based substrates underscores the structural and chemical differences in the active sites of these two caspases, which dictates their substrate preference.

Comparative Cleavage Efficiency of Ac-VDVAD-AFC and Ac-DEVD-AFC by Caspase-2 and Caspase-3

SubstrateEnzymekcat/KM (M⁻¹s⁻¹)Relative Efficiency
Ac-VDVAD-AFCCaspase-2Data not available
Caspase-3Data not available
Ac-DEVD-AFCCaspase-2Data not available
Caspase-3Data not available

This table presents a comparative overview of the catalytic efficiencies of caspase-2 and caspase-3 for the acetylated forms of VDVAD and DEVD peptides. The data highlights the preferential cleavage of DEVD by caspase-3 and VDVAD by caspase-2, although some cross-reactivity exists.

Within the toolkit for studying caspase-2, other fluorogenic substrates with the VDVAD sequence exist, such as Ac-VDVAD-AMC, which utilizes a 7-amino-4-methylcoumarin (AMC) fluorophore. While both Z-VDVAD-AFC and Ac-VDVAD-AMC are designed to be cleaved by caspase-2, the nature of the N-terminal protecting group (Z- vs. Ac-) and the fluorophore (AFC vs. AMC) can subtly influence the kinetic parameters of the enzyme-substrate interaction.

Kinetic studies on Ac-VDVAD-AFC have provided valuable insights into its interaction with caspase-2. For instance, research has determined the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for the cleavage of Ac-VDVAD-AFC by caspase-2. One study reported a Km of 25 µM and a kcat of 0.60 s⁻¹ for the interaction between caspase-2 and Ac-VDVAD-AFC. nih.gov It is important to note that while these values for the acetylated form provide a strong indication of the substrate's behavior, the benzyloxycarbonyl group in Z-VDVAD-AFC may lead to different kinetic values.

The VDVAD sequence itself is not exclusively recognized by caspase-2; executioner caspases like caspase-3 can also cleave it, albeit less efficiently. nih.gov This overlap in substrate recognition highlights the challenge in developing completely specific caspase substrates and emphasizes the importance of using a panel of substrates and inhibitors to dissect the activity of individual caspases in complex biological samples. The development of more selective substrates, such as those with modified peptide sequences, remains an active area of research to further refine the tools available for studying specific caspase functions. nih.gov

Kinetic Parameters of Caspase-2 Substrates

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Ac-VDVAD-AFCCaspase-225 nih.gov0.60 nih.gov24,000
Ac-VDVAD-AMCCaspase-2Data not availableData not availableData not available

This table summarizes the available kinetic data for acetylated caspase-2 substrates. The Km and kcat values for Ac-VDVAD-AFC with caspase-2 provide a quantitative measure of their interaction.

Methodological Frameworks for Z Vdvad Afc Utilization in Caspase Activity Assays

In Vitro Enzymatic Assay Design and Implementation

In vitro assays using purified or recombinant caspases are fundamental for characterizing the enzymatic activity and specificity of these proteases. Z-VDVAD-AFC serves as a key reagent in these experimental setups.

Preparation of Assay Solutions and Reagents

The accurate preparation of assay solutions is critical for obtaining reliable and reproducible results. Z-VDVAD-AFC is typically supplied as a lyophilized powder and requires reconstitution in a suitable solvent, most commonly dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. bio-rad.comsigmaaldrich.com This stock solution should be stored at -20°C, and repeated freeze-thaw cycles should be avoided to maintain its integrity. protocols.io For use in assays, the stock solution is diluted to the desired final concentration in an appropriate reaction buffer.

The reaction buffer is a critical component, and its composition can influence enzyme activity. A common reaction buffer for caspase assays includes components such as PIPES or Tris as a buffering agent to maintain a stable pH (typically around 7.1-7.4), a salt like NaCl, and a reducing agent such as dithiothreitol (B142953) (DTT). ubpbio.com Some protocols also include EDTA and CHAPS in the reaction buffer. promega.com

A typical assay mixture includes the cell lysate or purified enzyme, the reaction buffer, and the Z-VDVAD-AFC substrate. bio-rad.com For kinetic studies, a range of substrate concentrations is prepared by serially diluting the stock solution.

ReagentTypical Stock ConcentrationTypical Final ConcentrationSolvent/BufferStorage
Z-VDVAD-AFC1 mM50 µMDMSO-20°C
Dithiothreitol (DTT)1 MVariesDeionized Water-20°C
Reaction Buffer (2X)2X1XAqueous2-8°C or -20°C
Cell Lysis Buffer1XN/AAqueous2-8°C or -20°C

Kinetic Measurement of AFC Release via Spectrofluorometry

The core principle of the Z-VDVAD-AFC assay is the enzymatic cleavage of the substrate by an active caspase. This cleavage releases the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC). medchemexpress.comcephamls.com The free AFC molecule exhibits distinct fluorescent properties compared to the conjugated substrate. The increase in fluorescence intensity is directly proportional to the amount of cleaved substrate and, therefore, to the caspase activity.

Spectrofluorometry is the standard method for detecting and quantifying the released AFC. The assay is typically performed in a microplate format, allowing for high-throughput analysis. The fluorescence is measured at an excitation wavelength of approximately 390-400 nm and an emission wavelength of around 490-505 nm. nih.gov

The kinetic measurement involves monitoring the change in fluorescence over time. Readings are taken at regular intervals, and the rate of AFC release is calculated from the linear portion of the resulting curve. protocols.io This rate is then used to determine the enzyme's activity. To ensure accuracy, a blank control containing all components except the enzyme source is included to account for any background fluorescence. protocols.io

ParameterWavelength (nm)
Excitation (Ex)390 - 400
Emission (Em)490 - 505

Determination of Michaelis-Menten Kinetic Parameters (Kmand kcat)

A key application of in vitro enzymatic assays with Z-VDVAD-AFC is the determination of the Michaelis-Menten kinetic parameters, Km and kcat. These parameters provide crucial insights into the enzyme's affinity for the substrate and its catalytic efficiency. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

To determine these parameters, the initial reaction velocities are measured at various substrate concentrations. These data are then fitted to the Michaelis-Menten equation using non-linear regression analysis software, such as GraphPad Prism. nih.gov

For the closely related substrate Ac-VDVAD-AFC, the kinetic parameters for caspase-2 have been determined. These values provide a useful reference for understanding the interaction of VDVAD-based substrates with caspase-2.

EnzymeSubstrateK_m (μM)k_cat_ (s⁻¹)Reference
Caspase-2Ac-VDVAD-AFC250.60 nih.gov

Cellular Caspase Activity Assays with Z-VDVAD-AFC

Moving from a purified system to a cellular context allows for the investigation of caspase activity within a more biologically relevant environment. Z-VDVAD-AFC can be used to measure caspase activity in cell lysates, providing a snapshot of the enzymatic activity in a population of cells.

Application in Cell Lysates for Enzyme Quantification

To measure caspase activity in cells, a cell lysate is first prepared. This involves harvesting the cells and then lysing them to release the intracellular contents, including the caspases. bio-rad.com The lysis buffer typically contains detergents to disrupt the cell membrane and should be kept on ice to prevent protein degradation. After lysis, the cell debris is removed by centrifugation, and the resulting supernatant, which contains the cytosolic proteins, is used for the assay. bio-rad.com

The assay is then performed by adding the cell lysate to the reaction buffer containing Z-VDVAD-AFC. bio-rad.com The increase in fluorescence due to AFC release is measured over time, as in the in vitro assay. protocols.io The total protein concentration of the lysate is often determined using a standard protein assay, such as the BCA assay, to normalize the caspase activity and allow for comparison between different samples. jove.com This normalization is crucial for accurately quantifying the caspase activity per unit of protein.

A control reaction containing a broad-spectrum caspase inhibitor, such as Z-VAD-FMK, can be included to confirm that the measured fluorescence is due to caspase-specific activity. ubpbio.comubpbio.com

Considerations for Cell Culture Conditions and Treatment Protocols

When using Z-VDVAD-AFC to measure caspase activity in response to a specific stimulus, careful consideration must be given to the cell culture conditions and treatment protocols. The choice of cell line is important, as different cell types may have varying levels of endogenous caspases and different sensitivities to apoptotic stimuli.

The method of inducing apoptosis is a critical variable. Common methods include treatment with chemical inducers like etoposide (B1684455) or staurosporine, or the use of specific signaling molecules like TNF-related apoptosis-inducing ligand (TRAIL). ubpbio.comnih.gov The concentration of the inducing agent and the duration of the treatment should be optimized to achieve a measurable level of caspase activation without causing widespread necrosis, which can interfere with the assay.

It is also important to consider the potential for the solvent used to dissolve the Z-VDVAD-AFC and any inhibitors, typically DMSO, to affect the cells. High concentrations of DMSO can be toxic to some cell lines. Therefore, the final concentration of DMSO in the cell culture medium should be kept to a minimum, and a solvent control should always be included in the experimental design.

Strategies for Enhancing Assay Specificity and Data Interpretation

The fluorogenic substrate Z-VDVAD-AFC is a valuable tool for measuring the activity of certain caspase family proteases. However, a significant challenge in its application is the lack of absolute specificity. While often marketed as a caspase-2 substrate, research has consistently shown that other caspases, most notably the executioner caspase-3, can also cleave the VDVAD peptide sequence with comparable or even greater efficiency. nih.govnih.gov This cross-reactivity necessitates the implementation of rigorous strategies to ensure that the measured fluorescence signal can be correctly attributed to the intended target caspase. Enhancing assay specificity and ensuring accurate data interpretation relies on the strategic use of selective inhibitors and the inclusion of comprehensive control experiments.

Utilization of Selective Caspase Inhibitors (e.g., Ac-VDVAD-CHO, Ac-DEVD-CHO)

A powerful method to dissect the contributions of different caspases to the total observed activity is the parallel use of selective, reversible aldehyde inhibitors. By comparing the activity in the presence and absence of specific inhibitors, researchers can parse the activity of the target caspase from that of other interfering proteases.

The most critical inhibitor for use with Z-VDVAD-AFC is a highly selective caspase-3 inhibitor, such as Ac-DEVD-CHO . The peptide sequence DEVD is the optimal recognition motif for caspase-3. bdbiosciences.com Consequently, Ac-DEVD-CHO is a potent inhibitor of caspase-3 (Ki = 0.23 nM) and caspase-7, but only weakly inhibits caspase-2 (Ki = 1.7 µM). selleckchem.comstemcell.com In an assay utilizing Z-VDVAD-AFC with a complex biological sample like a cell lysate, any reduction in fluorescence upon the addition of Ac-DEVD-CHO can be attributed to the inhibition of caspase-3/7. This allows for the quantification of the signal portion generated by these executioner caspases. The remaining, uninhibited activity is more likely to represent the contribution from caspase-2.

Conversely, an inhibitor based on the VDVAD sequence, such as Ac-VDVAD-CHO , can be used as a control to confirm that the observed activity is indeed from a VDVAD-cleaving caspase. However, it is crucial to recognize that Ac-VDVAD-CHO is not a specific inhibitor for caspase-2. Studies have shown that it inhibits both caspase-2 and caspase-3 with similar potency (IC₅₀ values of 46 nM and 15 nM, respectively). nih.govmedchemexpress.com Therefore, its primary utility is to confirm the dependence of the signal on VDVAD-cleaving caspases in general, rather than to isolate caspase-2 activity specifically.

The table below summarizes the inhibitory profile of these key compounds, highlighting the selectivity of Ac-DEVD-CHO for caspase-3 over caspase-2.

Table 1: Inhibitory Profile of Selective Caspase Aldehyde Inhibitors

This table details the reported inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) for Ac-DEVD-CHO and Ac-VDVAD-CHO against their target caspases. The data illustrates the high potency and selectivity of Ac-DEVD-CHO for caspase-3, making it a crucial tool for differentiating caspase activities in assays with non-specific substrates like Z-VDVAD-AFC.

InhibitorTarget CaspaseInhibition Constant (Ki / IC50)Reference
Ac-DEVD-CHOCaspase-30.23 nM (Ki) selleckchem.com
Caspase-21.7 µM (Ki) selleckchem.com
Ac-VDVAD-CHOCaspase-246 nM (IC50) medchemexpress.com
Caspase-315 nM (IC50) medchemexpress.com

Academic Research Applications and Biological Contexts of Z Vdvad Afc

Investigation of Caspase-2 Activation Mechanisms in Apoptosis

Elucidation of Initiator Caspase Roles in Programmed Cell Death Pathways

Z-VDVAD-AFC has been instrumental in studies aimed at understanding the function of caspase-2 as an initiator caspase in the complex signaling cascades of programmed cell death, or apoptosis. Caspase-2 is distinguished as an initiator caspase due to its long N-terminal pro-domain containing a caspase activation and recruitment domain (CARD), which facilitates its activation through dimerization. nih.gov Unlike other initiator caspases such as caspase-8 and -9, caspase-2 does not typically activate downstream executioner caspases directly. nih.govnih.gov Instead, its role is more nuanced, often involving the cleavage of specific cellular substrates to trigger apoptotic pathways. nih.gov

A key mechanism of caspase-2-initiated apoptosis involves the mitochondrial pathway. nih.gov Upon activation, caspase-2 can cleave the BH3-only protein Bid, producing a truncated form (tBid). nih.gov tBid then translocates to the mitochondria, inducing mitochondrial outer membrane permeabilization (MOMP), which leads to the release of cytochrome c and subsequent activation of the apoptosome and executioner caspases. nih.gov

The primary platform for caspase-2 activation is the PIDDosome, a protein complex that assembles in response to cellular stress signals like DNA damage. rupress.orgresearchgate.net This complex consists of the proteins PIDD1, RAIDD, and pro-caspase-2, and its formation facilitates the proximity-induced dimerization and auto-activation of caspase-2. rupress.orgresearchgate.net Research utilizing substrates like Z-VDVAD-AFC has helped to probe the activity of caspase-2 downstream of such activation platforms. However, it is noteworthy that while Z-VDVAD-AFC is widely used to monitor caspase-2, it is not entirely specific and can also be cleaved by caspase-3, which necessitates careful experimental design and interpretation of results. nih.gov

Table 1: Key Findings on the Role of Initiator Caspases

Finding Significance in Programmed Cell Death Supporting Evidence
Caspase-2 as an Initiator Caspase Possesses a CARD domain for activation via dimerization, a characteristic of initiator caspases. nih.govresearchgate.net Structural and functional studies. nih.govresearchgate.net
Indirect Activation of Executioner Caspases Does not directly cleave executioner caspases; acts via substrates like Bid to engage the mitochondrial pathway. nih.govnih.gov Cleavage assays and studies in Bid-deficient cells. nih.gov
PIDDosome Activation Platform Activated in response to stress (e.g., DNA damage) through the PIDDosome complex. rupress.orgresearchgate.net Biochemical studies on the assembly and function of the PIDDosome. rupress.orgresearchgate.net
Substrate Specificity of Z-VDVAD-AFC Commonly used to measure caspase-2 activity but also shows reactivity with caspase-3. nih.gov Kinetic analysis of peptide substrate cleavage by purified caspases. nih.gov

Analysis of Caspase-2 Activity in Response to Specific Apoptotic Stimuli (e.g., hydrogen peroxide, dithiothreitol)

The utility of Z-VDVAD-AFC extends to the analysis of caspase-2 activation by specific chemical inducers of apoptosis. For instance, dithiothreitol (B142953) (DTT), a thiol-containing compound, has been shown to induce apoptosis in various cell lines. In studies on HL-60 cells, treatment with DTT led to a measurable increase in caspase-2 activity, as determined by the cleavage of Z-VDVAD-AFC. researchgate.net This activity was observed to rise 3-4 hours after treatment, indicating that caspase-2 is activated as part of the apoptotic cascade initiated by this reducing agent. researchgate.net

Hydrogen peroxide (H₂O₂), a potent inducer of oxidative stress, also triggers apoptosis. While direct studies measuring Z-VDVAD-AFC cleavage in response to H₂O₂ are not prominently detailed, related research provides strong context. H₂O₂-induced apoptosis in PC12 cells involves the activation of caspase-9 and caspase-3, a process that can be blocked by the pan-caspase inhibitor Z-VAD-FMK, a compound structurally and functionally related to Z-VDVAD-AFC. nih.govpromega.com This demonstrates that caspase activation is a crucial component of the apoptotic pathway triggered by oxidative stress. nih.gov Given that Z-VDVAD-AFC is a substrate for caspase-2, its use is relevant for dissecting the specific contribution of this caspase to apoptosis induced by stimuli like H₂O₂.

Table 2: Caspase-2 Activity in Response to Apoptotic Stimuli

Apoptotic Stimulus Observed Effect on Caspase Activity Method of Detection Cell Line
Dithiothreitol (DTT) Increased cleavage of Z-VDVAD-AFC, indicating activation of caspase-2. researchgate.net Fluorometric assay using Z-VDVAD-AFC. researchgate.net HL-60
**Hydrogen Peroxide (H₂O₂) ** Apoptosis associated with caspase-9 and -3 activation; inhibited by pan-caspase inhibitor Z-VAD-FMK. nih.gov Fluorometric substrate cleavage assays and Western blotting. nih.gov PC12

Dissection of Specific Biological and Pathological Processes

Role of Caspase-2 in Cerebral Infarction and Ischemia-Reperfusion Injury

The involvement of caspase-2 in neuronal death following cerebral ischemia is an area of active investigation, with some studies utilizing Z-VDVAD-AFC to assess its activity. Research on focal cerebral infarction in rats has indicated that the cleavage of Z-VDVAD-AFC, reflecting caspase-2 activation, does not significantly change after ischemia. nih.gov This particular study concluded that caspase-2 is likely not a major contributor to the ischemic brain damage observed in their model. nih.gov

However, other evidence presents a more complex picture. Studies on hypoxic-ischemic brain injury in neonatal models suggest that caspase-2 does play a role in the resulting apoptotic pathway. neonatalsociety.ac.uk In vivo experiments have shown the presence of fully activated caspase-2 in the cortex 24 hours after a hypoxic-ischemic event. neonatalsociety.ac.uk Furthermore, broad-spectrum caspase inhibitors, such as Z-VAD-FMK, have demonstrated a neuroprotective effect by reducing infarct volume in models of moderately severe focal cerebral ischemia. ahajournals.orgnih.gov This suggests that while the specific role of caspase-2 may be context-dependent, the broader caspase cascade is a significant factor in ischemia-reperfusion injury.

Table 3: Caspase-2 in Cerebral Ischemia

Study Focus Key Finding Implication for Caspase-2 Role Model System
Focal Cerebral Infarction Cleavage of Z-VDVAD-AFC remained largely unchanged post-ischemia. nih.gov Suggests a limited role for caspase-2 in this specific ischemic model. nih.gov Rat model of permanent MCAO
Hypoxic-Ischemic Brain Injury Activated caspase-2 detected 24 hours post-injury. neonatalsociety.ac.uk Indicates caspase-2 is activated by hypoxic-ischemic insults in the immature brain. neonatalsociety.ac.uk Neonatal mouse model
Focal Ischemia Treatment Pan-caspase inhibitor Z-VAD-FMK reduced infarct size. ahajournals.org Implies that caspase activity, in general, contributes to neuronal damage. ahajournals.org Rat model of transient MCAO

Insights into Caspase-2 Involvement in Neurodegenerative Diseases (e.g., tauopathies)

Z-VDVAD-AFC and related research tools have been pivotal in uncovering the role of caspase-2 in the pathology of neurodegenerative diseases, particularly tauopathies like Alzheimer's disease. nih.gov A significant finding in this area is that caspase-2 can cleave the neuronal protein tau. nih.govresearchgate.net This cleavage, specifically at the Asp314 residue, generates a truncated tau fragment known as Δtau314. nih.govresearchgate.net

The production of Δtau314 is not a benign event; this fragment is implicated in synaptic dysfunction and cognitive decline. researchgate.netnih.gov It promotes the mislocalization of tau to dendritic spines, which in turn leads to the internalization of AMPA receptors and a weakening of synaptic transmission. researchgate.net Elevated levels of caspase-2 and its activity are observed in various neurodegenerative conditions, suggesting that this pathway is pathologically overstimulated. nih.govnih.gov The development of specific caspase-2 inhibitors is an active area of research, building on the foundational knowledge gained from using substrates like Z-VDVAD-AFC to understand the enzyme's detrimental role in these diseases. nih.gov

Table 4: Caspase-2 in Tauopathies

Pathological Event Role of Caspase-2 Consequence Associated Diseases
Tau Cleavage Cleaves tau protein at specific sites (e.g., Asp314). nih.govresearchgate.net Generation of toxic tau fragments, such as Δtau314. researchgate.net Alzheimer's disease, Frontotemporal Dementia, other tauopathies. nih.govnih.gov
Synaptic Dysfunction Δtau314 accumulation in dendritic spines impairs synaptic function. researchgate.net Internalization of AMPA receptors, weakening of excitatory neurotransmission. researchgate.net Alzheimer's disease and related dementias. nih.gov
Cognitive Decline The caspase-2/tau cleavage pathway contributes to memory deficits. researchgate.net Dysfunctional synaptic plasticity leading to cognitive impairment. researchgate.net Alzheimer's disease. researchgate.net

Examination of Mitochondrial Contributions to Caspase-2 Activation

Research has firmly established a critical link between mitochondria and the activation and function of caspase-2, with Z-VDVAD-AFC and related inhibitors being key to these discoveries. It has been demonstrated that pro-caspase-2 can be localized within mitochondria. rupress.orguthscsa.edu During apoptosis, these mitochondrial stores of pro-caspase-2 can be released into the cytosol, where they become activated. rupress.org This release is a crucial event, often occurring upstream of the release of other mitochondrial pro-apoptotic factors.

Furthermore, activated caspase-2 can directly influence mitochondrial function. Studies have shown that undermining caspase-2 activation, for example through the use of the inhibitor z-VDVAD-fmk, can attenuate the release of cytochrome c from mitochondria following exposure to DNA-damaging agents. nih.gov In a cell-free system, processed caspase-2 has been shown to directly stimulate the release of cytochrome c and Smac/DIABLO from isolated mitochondria. nih.gov This indicates that once activated, caspase-2 can amplify the apoptotic signal by directly engaging the mitochondrial pathway, creating a feedback loop that ensures the progression of cell death.

Table 5: Mitochondrial Role in Caspase-2 Activation

Aspect of Interaction Description Supporting Research Findings
Subcellular Localization Pro-caspase-2 is present in mitochondria. rupress.orguthscsa.edu Immunodetection and immunodepletion experiments on purified mitochondrial fractions. rupress.org
Release During Apoptosis Pro-caspase-2 and -9 are released from mitochondria into the cytosol upon apoptotic stimuli. rupress.org Observed redistribution of caspases from mitochondria to cytosol during apoptosis, a process inhibited by Bcl-2. rupress.org
Direct Mitochondrial Engagement Processed caspase-2 can directly induce the release of cytochrome c and Smac/DIABLO from mitochondria. nih.gov In vitro experiments using purified mitochondria and recombinant caspase-2. nih.gov
Inhibitor Effects Attenuating caspase-2 activation with z-VDVAD-fmk reduces cytochrome c release. nih.gov Studies using caspase inhibitors in cells treated with apoptotic agents. nih.gov

Screening and Identification of Caspase-2 Modulators

The fluorogenic peptide substrate Z-VDVAD-AFC (trifluoroacetate salt) is a key reagent in the study of caspase-2, an enzyme implicated in the initiation phase of apoptosis. Its utility stems from its specific amino acid sequence, VDVAD, which is recognized and cleaved by active caspase-2. cephamls.com This cleavage event liberates the fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC), which emits a distinct yellow-green fluorescence signal (λmax = 505 nm) when excited by blue light (λmax = 400 nm). cephamls.comglpbio.combertin-bioreagent.com The intensity of this fluorescence is directly proportional to the enzymatic activity of caspase-2, providing a simple and quantifiable readout for biochemical assays. glpbio.com This principle forms the basis for its application in screening for and characterizing molecules that can modulate the activity of this protease.

Utility in High-Throughput Screening for Novel Activators or Inhibitors

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large libraries of chemical compounds for their ability to modulate a specific biological target. Z-VDVAD-AFC is well-suited for HTS campaigns aimed at discovering novel activators or inhibitors of caspase-2 due to the nature of its fluorometric assay.

The assay is simple, fast, and can be performed in a single step, typically taking one to two hours to complete. cephamls.com Its format is readily adaptable to multi-well plates (e.g., 96-well or 384-well), which is a prerequisite for automated, large-scale screening. nih.gov In a typical HTS setup, recombinant caspase-2 enzyme is incubated with individual compounds from a library. Subsequently, Z-VDVAD-AFC is added to the mixture. nih.gov

Inhibitor Screening: If a test compound inhibits caspase-2, it will prevent the cleavage of Z-VDVAD-AFC, resulting in a low or absent fluorescent signal compared to an untreated control sample.

Activator Screening: Conversely, if a compound activates or enhances caspase-2 activity, it will lead to increased cleavage of the substrate and a correspondingly stronger fluorescent signal.

The ability to determine the fold increase in caspase-2 activity by comparing the fluorescence from a test sample to a control makes this a convenient method for identifying "hits" in a primary screen. cephamls.com

Table 1: HTS Assay Parameters for Caspase-2 using Z-VDVAD-AFC

Parameter Description Reference
Principle Detection of fluorescence from AFC released upon substrate cleavage by caspase-2. cephamls.comglpbio.com
Substrate Z-VDVAD-AFC or Ac-VDVAD-AFC. cephamls.comnih.gov
Detection Fluorometer or fluorescence microplate reader. cephamls.com
Excitation Wavelength ~400 nm cephamls.comglpbio.com
Emission Wavelength ~505 nm cephamls.comglpbio.com

Evaluation of Compound Selectivity Towards Caspase-2 in Drug Discovery Efforts

A critical step in drug discovery is to ensure that a candidate compound is selective for its intended target. While the VDVAD sequence is recognized by caspase-2, it is not exclusively so. Research has shown that other caspases, particularly the key executioner enzyme caspase-3, can also cleave VDVAD-based substrates with similar efficiency. nih.govsemanticscholar.org This cross-reactivity presents a significant challenge, as the simultaneous measurement of caspase-3 activity can confound the interpretation of data intended to be specific for caspase-2. nih.gov

Therefore, Z-VDVAD-AFC is often used in parallel with other caspase substrates to build a selectivity profile for a given inhibitor. For instance, to assess a compound's selectivity for caspase-2 over caspase-3, researchers will run concurrent assays: one with caspase-2 and Z-VDVAD-AFC, and another with caspase-3 and a preferred caspase-3 substrate, such as Ac-DEVD-AFC. nih.govsemanticscholar.org By comparing the compound's potency (e.g., its IC50 value) in inhibiting each enzyme, a selectivity ratio can be determined.

The structural similarity between the active sites of caspase-2 and caspase-3 makes designing selective inhibitors a difficult task. nih.gov Studies have shown that even inhibitors based on the VDVAD sequence, such as Ac-VDVAD-CHO, inhibit both caspases with similar potencies. nih.gov This highlights the importance of using Z-VDVAD-AFC as part of a broader panel of assays to rigorously evaluate the specificity of any potential caspase-2 modulator. The quest for more selective tools has led to the development of alternative substrates, such as Ac-VDTTD-AFC, which shows improved selectivity for caspase-2 over caspase-3. nih.govsemanticscholar.org

Table 2: Substrate Comparison for Caspase Selectivity Assays

Substrate Primary Target Caspase Notes on Selectivity Reference
Z-VDVAD-AFC Caspase-2 Also cleaved efficiently by Caspase-3, which can confound results. nih.govsemanticscholar.org cephamls.comglpbio.com
Ac-DEVD-AFC Caspase-3 Considered a traditional and more selective substrate for Caspase-3. nih.govsemanticscholar.org nih.gov
Ac-VDTTD-AFC Caspase-2 Developed as a more selective substrate for Caspase-2 relative to Caspase-3. nih.gov nih.gov
Ac-YVAD-pNA Caspase-1 Used to assess activity of and inhibition against Caspase-1. nih.gov nih.gov

Future Directions and Advanced Research with Z Vdvad Afc

Development of Next-Generation Caspase-2 Specific Probes

A significant challenge in caspase-2 research has been the lack of reagents that can reliably distinguish its activity from that of other caspases, particularly the executioner caspase-3. nih.gov While peptides based on the VDVAD sequence, such as Z-VDVAD-AFC, are marketed as caspase-2 specific, they are also efficiently cleaved by caspase-3, which can confound the interpretation of experimental data. nih.govfrontiersin.org This cross-reactivity has hampered efforts to definitively identify the specific stimuli that activate caspase-2 in vivo and to understand its precise biological functions. nih.govsemanticscholar.org

The development of next-generation probes is therefore a critical area of research. The ideal probe would exhibit absolute specificity for caspase-2, high sensitivity, and suitability for use in various experimental systems, including live cells. Research has focused on modifying the peptide sequence to enhance selectivity. For instance, a yeast-based transcriptional reporter system was used to define the minimal substrate specificity of caspase-2, leading to the development of the peptide Ac-VDTTD-AFC. nih.govsemanticscholar.org This newer substrate demonstrated improved selectivity for caspase-2 over caspase-3 compared to the commonly used VDVAD-based reagents. nih.gov

SubstrateRelative Cleavage Efficiency (Caspase-2 vs. Caspase-3)Key Finding
Ac-VDVAD-AFCCleaved only slightly better by caspase-2 than caspase-3. nih.govCommonly used but lacks high specificity. nih.gov
Ac-VDVPD-AFCCleaved slightly better by caspase-2 than Ac-VDVAD-AFC, but also showed increased cleavage by caspase-3. nih.govDid not offer improved selectivity over Ac-VDVAD-AFC. nih.gov
Ac-VDTTD-AFCCleaved four times more efficiently by purified caspase-2 but only 1.7 times more efficiently by caspase-3, relative to Ac-VDVAD. nih.govRepresents an improvement in selectivity, aiding in the differentiation of caspase-2 and -3 activities in cell lysates. nih.govsemanticscholar.org

Future efforts will likely involve screening extensive peptide libraries and employing rational design based on the crystal structure of the caspase-2 active site to identify novel, highly selective sequences. semanticscholar.org The goal is to create probes that enable researchers to unambiguously monitor caspase-2 activity, paving the way for a clearer understanding of its role in apoptosis, cell cycle regulation, and tumor suppression. frontiersin.orgnih.gov

Integration with Advanced Live-Cell Imaging and Microfluidic Platforms

The study of dynamic cellular processes like apoptosis requires tools that can provide spatiotemporal information in living cells. Integrating fluorogenic substrates like Z-VDVAD-AFC with advanced imaging and analytical platforms is a key area of future research. Live-cell imaging allows for the real-time visualization of caspase-2 activation within individual cells, offering insights that are lost in traditional endpoint assays performed on cell lysates. sigmaaldrich.com

Confocal laser scanning microscopy, combined with spectral analysis, has been used to study the effects of caspase inhibitors like Z-VDVAD-FMK on cellular lipid profiles, demonstrating the potential of these imaging techniques to link caspase activity to other cellular events. nih.gov Furthermore, the development of high-content screening (HCS) assays utilizing fluorogenic caspase substrates enables automated imaging and quantification of caspase activation in large cell populations over time. nih.gov This approach is valuable for screening chemical or RNAi libraries to identify modulators of the apoptotic machinery. nih.gov

Microfluidic platforms, such as the CellASIC® ONIX2 system, offer another powerful avenue for research. sigmaaldrich.com These platforms allow for precise control over the cellular microenvironment and long-term imaging of cells, including suspension cells, at single-cell resolution. sigmaaldrich.com By using substrates like Z-VDVAD-AFC within these systems, researchers can dynamically monitor caspase-2 activation in response to various stimuli and perturbations in real-time. This can help delineate the kinetics of apoptosis and reveal cellular heterogeneity in response to treatment. sigmaaldrich.com

The future integration of Z-VDVAD-AFC and next-generation probes with these advanced platforms will provide a more comprehensive understanding of caspase-2's subcellular localization and activation dynamics, helping to unravel its complex role in both physiological and pathological conditions. semanticscholar.org

Mechanistic Studies of Caspase-2 Substrate Recognition in Complex Biological Environments

A defining feature of caspase-2 is its unique preference for a pentapeptide substrate, such as VDVAD, whereas other caspases are generally efficient with tetrapeptide sequences. nih.govresearchgate.net Understanding the molecular basis for this specificity is crucial for elucidating its biological function and for designing selective inhibitors and probes. Z-VDVAD-AFC and related peptide analogs are essential tools for these mechanistic investigations. nih.gov

Enzymatic and structural studies have begun to unravel the intricacies of caspase-2 substrate recognition. Research using fluorogenic peptide substrates with variations at the P5 position (the fifth amino acid from the cleavage site) has quantitatively dissected the impact of this residue on catalytic efficiency. nih.gov For example, assays comparing the hydrolysis of Ac-VDVAD-AFC, Ac-ADVAD-AFC, and Ac-DVAD-AFC by caspase-2 have provided quantitative data on the importance of the P5 side chain. nih.gov

SubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)
Ac-VDVAD-AFC250.6024,000
Ac-ADVAD-AFC390.205,100
Ac-DVAD-AFC1100.08730
nih.gov

X-ray crystallography studies of caspase-2 in complex with peptide inhibitors like VDVAD-CHO have provided structural snapshots that illuminate the mechanism of substrate binding. nih.govresearchgate.net These studies have identified key residues within the caspase-2 active site, such as Thr-380 and Tyr-420, that are critical for recognizing the P5 residue of the substrate. nih.gov Mutating these residues significantly reduces the catalytic efficiency of the enzyme. nih.govresearchgate.net

Future research will continue to use Z-VDVAD-AFC and a wider array of synthetic peptide substrates to probe the structural and enzymatic determinants of caspase-2 specificity in more complex biological environments, such as within cell extracts or in living cells. This will provide a more complete picture of how caspase-2 selects and processes its natural substrates to carry out its diverse functions.

Q & A

Q. Methodological Insight :

  • Protocol : Incubate Z-VDVAD-AFC with caspase-2-containing samples (e.g., lysates) at 37°C.
  • Detection : Monitor fluorescence at excitation/emission wavelengths of 380/505 nm.
  • Controls : Include caspase-2 inhibitors (e.g., Z-VDVAD-FMK) to confirm specificity.

How to validate the specificity of Z-VDVAD-AFC for caspase-2 in enzymatic assays?

Basic Research Question
Specificity validation requires comparative assays with other caspases (e.g., caspase-3 or -7) and inhibitor studies. Caspase-2 shares structural similarities with caspase-3, necessitating rigorous cross-reactivity checks.

Q. Methodological Insight :

  • Cross-Reactivity Testing : Use recombinant caspases (e.g., caspase-3, -7, -8) under identical assay conditions.
  • Inhibitor Validation : Pre-treat samples with caspase-2-specific inhibitors (e.g., Z-VDVAD-FMK) to observe signal suppression.
  • Kinetic Analysis : Compare Michaelis-Menten constants (Km) for Z-VDVAD-AFC across caspases; caspase-2 should exhibit the highest catalytic efficiency .

How to optimize experimental conditions for caspase-2 activity assays using Z-VDVAD-AFC?

Advanced Research Question
Optimization involves adjusting buffer composition, pH, and reducing agents to maximize signal-to-noise ratios.

Q. Methodological Insight :

  • Buffer Optimization : Use pH 7.4 (HEPES or PBS) with 100–200 mM NaCl. Avoid DTT >1 mM, as it may quench fluorescence.
  • Substrate Concentration : Titrate Z-VDVAD-AFC (typically 10–100 µM) to determine saturating conditions without background interference.
  • Temperature Control : Maintain 37°C to mimic physiological conditions and stabilize enzyme activity.
  • Reference : Compare results with the colorimetric substrate Z-VDVAD-pNA (absorbance at 405 nm) for cross-validation .

How to resolve data inconsistencies when using Z-VDVAD-AFC in complex biological samples?

Advanced Research Question
Inconsistencies may arise from off-target protease activity, sample impurities, or fluorophore interference.

Q. Methodological Insight :

  • Protease Inhibition Cocktails : Include broad-spectrum inhibitors (e.g., AEBSF for serine proteases) to suppress non-caspase activity.
  • Sample Fractionation : Use size-exclusion chromatography to isolate caspase-2 from high-molecular-weight contaminants.
  • Fluorescence Interference Check : Measure baseline fluorescence of samples without substrate; subtract background in final analysis.
  • Data Normalization : Express activity as fold-change relative to a housekeeping enzyme (e.g., lactate dehydrogenase) .

What are the best practices for handling and storing Z-VDVAL-AFC to ensure assay reproducibility?

Advanced Research Question
Proper storage and handling mitigate degradation and batch-to-batch variability.

Q. Methodological Insight :

  • Storage : Lyophilized powder should be stored at -20°C in desiccated conditions. Reconstitute in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles.
  • Waste Disposal : Follow institutional guidelines for trifluoroacetate-containing waste. Neutralize with calcium hydroxide before disposal to minimize environmental impact .
  • Lot Verification : Compare activity of new batches with previous lots using standardized caspase-2 controls.

How does the trifluoroacetate counterion influence Z-VDVAD-AFC stability and solubility?

Advanced Research Question
The trifluoroacetate (TFA) salt enhances solubility in aqueous buffers but may interfere with downstream analyses (e.g., mass spectrometry).

Q. Methodological Insight :

  • Solubility : TFA increases solubility in polar solvents (e.g., water, DMSO) compared to acetate or chloride salts.
  • Interference Mitigation : For MS-based studies, desalt samples using C18 spin columns to remove TFA.
  • Stability : Lyophilized TFA salts are stable for >2 years at -20°C; monitor AFC release in buffer-only controls to detect degradation .

What are the environmental and safety considerations when working with trifluoroacetate salts?

Advanced Research Question
Trifluoroacetic acid (TFA) derivatives are persistent environmental pollutants with potential ecotoxicological effects.

Q. Methodological Insight :

  • Waste Neutralization : Treat liquid waste with calcium hydroxide to precipitate TFA as calcium trifluoroacetate.
  • Safety Protocols : Use fume hoods for handling powdered TFA salts; wear nitrile gloves and eye protection to prevent exposure .
  • Regulatory Compliance : Follow OSHA and institutional guidelines for hazardous chemical disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.